

electronic and steric properties of BINOL-derived phosphites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Binaphthylisopropylphosphite

Cat. No.: B8769792

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An In-Depth Technical Guide to the Electronic and Steric Properties of BINOL-Derived Phosphites

For: Researchers, Scientists, and Drug Development Professionals

Introduction

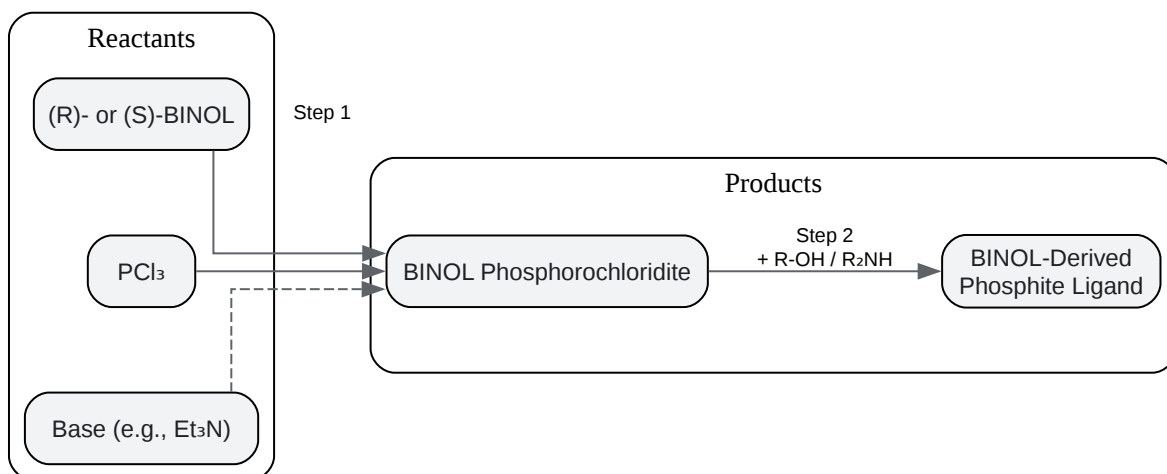
Axially chiral 1,1'-bi-2-naphthol (BINOL) is a cornerstone of asymmetric catalysis, serving as a privileged scaffold for a vast array of chiral ligands. Among these, BINOL-derived phosphites have emerged as a versatile and highly tunable class of ligands for enantioselective transition-metal catalysis. Their efficacy stems from a unique combination of steric and electronic properties, which can be systematically modified to optimize catalyst performance for specific transformations.

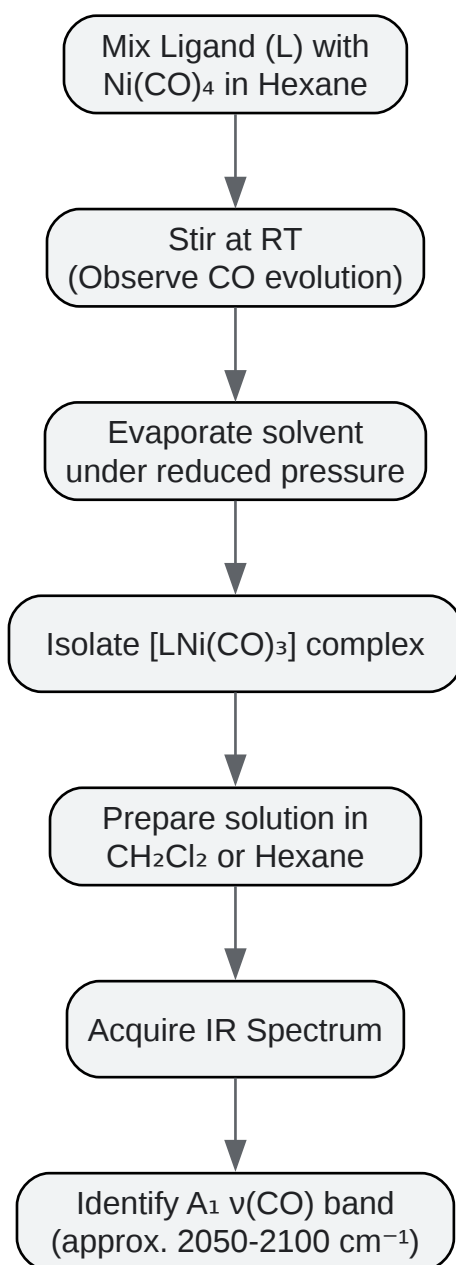
This technical guide provides a comprehensive overview of the key electronic and steric parameters of BINOL-derived phosphites. It details the methodologies used to quantify these properties, presents available quantitative data, and offers insights into how these characteristics are modulated to achieve high levels of stereocontrol.

Synthesis and Structural Diversity

The modular nature of BINOL-derived phosphites allows for the creation of extensive ligand libraries. The general synthesis involves the reaction of an activated BINOL derivative with a phosphorus(III) electrophile, such as phosphorus trichloride (PCl_3), in the presence of a base to

quench the HCl byproduct. Subsequent reaction with alcohols or amines allows for the introduction of diverse substituents on the phosphorus atom. Furthermore, the BINOL backbone itself can be modified, most commonly at the 3,3'-positions, to alter the steric environment of the catalytic pocket.





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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com